molecular formula C13H8N2O2 B188190 Benzo[h][1,6]naphthyridine-5-carboxylic acid CAS No. 69164-28-9

Benzo[h][1,6]naphthyridine-5-carboxylic acid

Cat. No.: B188190
CAS No.: 69164-28-9
M. Wt: 224.21 g/mol
InChI Key: CZTCXHGJESMLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[h][1,6]naphthyridine-5-carboxylic acid (CAS 69164-28-9) is a tricyclic, nitrogen-containing heterocyclic compound that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery. This compound belongs to the class of 1,6-naphthyridines, which are analogs of naphthalene featuring a fused system of two pyridine rings. The benzo-fused structure and the carboxylic acid functional group at the 5-position make it a valuable precursor for synthesizing novel derivatives with diverse biological activities. Research into this chemical family has revealed significant potential, particularly in the development of antitumor agents and central nervous system (CNS) active compounds. The 1,6-naphthyridine core is a key structural element in the alkaloid aaptamine, isolated from the marine sponge Aaptos aaptos , which has demonstrated notable antibacterial and anticarcinogenic properties . Synthetic derivatives based on the benzo[b][1,6]naphthyridine scaffold, closely related to the [h] isomer, have been developed as potent cytotoxic agents. Some of these compounds have shown curative in vivo activity against subcutaneous colon 38 tumors in mice, functioning as topoisomerase I and II inhibitors . Furthermore, recent studies have synthesized novel benzo[b][1,6]naphthyridine derivatives that exhibit potent inhibitory activity against monoamine oxidase B (MAO-B), an enzyme target for neurodegenerative diseases like Parkinson's. Certain analogs have achieved IC50 values in the low micromolar range, highlighting the scaffold's promise in neuroscience research . This product is intended for research purposes as a key intermediate in the synthesis of more complex molecules for pharmacological screening and mechanism of action studies. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzo[h][1,6]naphthyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-13(17)12-9-5-3-7-14-11(9)8-4-1-2-6-10(8)15-12/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTCXHGJESMLCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50318167
Record name benzo[h][1,6]naphthyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69164-28-9
Record name NSC326884
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzo[h][1,6]naphthyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50318167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Benzo[h] naphthyridine-5-carbonitrile Intermediate

The most widely reported method involves treating benzo[h]naphthyridine 6-oxide (3) with trimethylsilane carbonitrile (Me₃SiCN) in dichloromethane at 0–5°C for 6 hours, catalyzed by triethylamine (Et₃N). This yields benzo[h]naphthyridine-5-carbonitrile (5) with a 75% isolated yield. The reaction proceeds via silylation of the N-oxide to form a benzonaphthyridinium intermediate, which undergoes cyanide addition and subsequent elimination of trimethylsilanol.

Key Reaction Conditions

  • Temperature: 0–5°C

  • Solvent: Anhydrous CH₂Cl₂

  • Catalysts: Et₃N (1.5 equiv)

  • Yield: 75%

Hydrolysis to Benzo[h] naphthyridine-5-carboxylic Acid

The nitrile intermediate (5) is hydrolyzed to the carboxylic acid by refluxing in 20% aqueous NaOH for 6 hours, followed by acidification with HCl to pH ~4. This step affords benzo[h]naphthyridine-5-carboxylic acid (7) in 72% yield.

Characterization Data

  • Melting Point : 165–166°C

  • IR (KBr) : 2231 cm⁻¹ (C≡N stretch of intermediate), 1680 cm⁻¹ (C=O stretch of acid)

  • ¹H NMR (CDCl₃) : δ 9.27 (dd, J = 4.4, 1.8 Hz, H-2), 9.19 (dd, J = 8.1, 1.65 Hz, H-10), 8.71 (dd, J = 8.25, 1.8 Hz, H-4)

Friedländer Annulation Approaches

Condensation of 3-Aminoquinaldehyde with Ketones

A modified Friedländer reaction between 3-aminoquinaldehyde (6) and acetylpyridine derivatives in ethanol under basic conditions (NaOH) constructs the naphthyridine core. While this method primarily yields benzo[b]naphthyridines, analogous protocols could adapt to synthesize benzo[h] isomers by altering starting materials.

Limitations

  • Requires precise control of regioselectivity.

  • Limited literature on direct application to benzo[h]naphthyridines.

Cyclization of Functionalized Intermediates

Phosphorus Oxychloride-Mediated Cyclization

Carboxylic acid precursors, such as 4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, undergo cyclization with PCl₃ or POCl₃ at 110°C to form fused naphthyridines. Although developed for pyrazolo-naphthyridines, this method highlights the utility of POCl₃ in dehydrative cyclization, a strategy transferable to benzo[h]naphthyridine-5-carboxylic acid synthesis.

Optimization Parameters

  • Temperature: 110°C

  • Reaction Time: 3 hours

  • Solvent: Neat POCl₃

Physicochemical Properties and Spectral Validation

Thermodynamic Properties

  • Boiling Point : 467.2°C (predicted)

  • Vapor Pressure : 1.57 × 10⁻⁹ mmHg at 25°C

  • LogP : 2.48 (indicative of moderate lipophilicity)

Spectroscopic Fingerprints

  • Mass Spectrometry : m/z 205 [M⁺] for nitrile intermediate.

  • ¹³C NMR : Expected signals at δ 165–170 ppm (C=O), 120–130 ppm (aromatic carbons) .

Chemical Reactions Analysis

Types of Reactions

Benzo[h][1,6]naphthyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: These reactions involve the replacement of a leaving group by a nucleophile.

    Electrophilic Substitution Reactions: These reactions involve the replacement of a hydrogen atom by an electrophile.

    Reduction: The compound can be reduced to form different derivatives.

    Oxidation: Oxidation reactions can lead to the formation of various oxidized products.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Synthesis of Benzo[h][1,6]naphthyridine-5-carboxylic acid

The synthesis of BHNCA typically involves multi-step reactions that include cyclization and functionalization of naphthyridine derivatives. Various synthetic routes have been developed to optimize yield and purity. For instance, the Friedländer synthesis method has been widely employed to construct naphthyridine frameworks, allowing for the introduction of carboxylic acid functionalities at specific positions on the naphthyridine ring .

Biological Activities

BHNCA exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Anticancer Activity : Studies have shown that BHNCA and its derivatives possess significant cytotoxic effects against various cancer cell lines, including HeLa, MCF7, and K562 cells. For instance, certain chloro-substituted derivatives of BHNCA demonstrated IC50 values lower than standard chemotherapeutics like Adriamycin, indicating potent antiproliferative properties .
  • Antiviral Properties : Research has indicated that naphthyridine derivatives can inhibit viral replication. For example, compounds related to BHNCA have shown effectiveness against HSV-1, with some derivatives achieving over 90% reduction in viral yield at specific concentrations .
  • Enzyme Inhibition : BHNCA has been studied for its ability to inhibit various enzymes involved in cancer progression and other diseases. Its mechanism often involves interaction with DNA topoisomerases and other critical cellular targets .

Anticancer Drugs

BHNCA's structural analogs are being explored as potential anticancer agents due to their ability to induce apoptosis in cancer cells. The structure-activity relationship (SAR) studies have revealed that modifications to the naphthyridine core can enhance anticancer efficacy while reducing toxicity .

Antiviral Agents

Given its antiviral properties, BHNCA is being investigated as a lead compound for developing new antiviral drugs targeting herpesviruses and possibly other viral pathogens .

Enzyme Inhibitors

The compound's ability to inhibit key enzymes makes it a valuable scaffold for designing inhibitors against diseases where these enzymes play a critical role, such as cancer and infectious diseases .

Case Studies

StudyFindingsApplication
Sliwa et al., 1994Demonstrated high cytotoxicity against HL-60 and HeLa cellsPotential anticancer agent
Recent SAR studiesIdentified derivatives with improved activity against HSV-1Development of antiviral drugs
Prabha & Rajendra Prasad (2016)Investigated the cytotoxic distinction of benzo[h]naphthyridinesInsights into structure-activity relationships for drug design

Mechanism of Action

The mechanism of action of Benzo[h][1,6]naphthyridine-5-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant for Alzheimer’s disease.

    Pathways Involved: The compound’s interaction with these targets leads to the inhibition of specific biochemical pathways, resulting in its therapeutic effects.

Comparison with Similar Compounds

Torins (Benzo[h][1,6]naphthyridin-2(1H)-ones)

Torins are structurally related compounds where the carboxylic acid group is replaced by a ketone at position 2. Synthesized via a one-pot SNAr-intramolecular cyclization-Suzuki coupling sequence, Torins exhibit potent antimalarial activity, particularly against Plasmodium gametocytes . Unlike benzo[h][1,6]naphthyridine-5-carboxylic acid, Torins lack the carboxylic acid moiety, which may reduce their solubility but enhances membrane permeability.

Property This compound Torins (Benzo[h][1,6]naphthyridin-2(1H)-ones)
Key Functional Group Carboxylic acid (position 5) Ketone (position 2)
Synthetic Route Hydrolysis of nitrile precursor One-pot SNAr-cyclization-Suzuki coupling
Bioactivity Antimicrobial, antitumor Antimalarial (gametocidal activity)
Solubility High (due to polar -COOH group) Moderate (non-polar ketone)

Hetero-Substituted Derivatives

Heterocyclic variants, such as 7-(pyridin-3-yl)benzo[h]naphtho[1,2-b][1,6]naphthyridine, incorporate heteroatoms (e.g., pyridine, thiophene) into the naphthyridine backbone . These modifications alter electronic density and binding affinity. For example, pyridine-substituted derivatives show enhanced cytotoxicity compared to the parent compound, likely due to improved interaction with biological targets .

Chlorinated Analogs

In contrast, the carboxylic acid derivative has higher PSA (due to -COOH) and lower LogP, suggesting reduced bioavailability but improved water solubility.

Parameter This compound 5-Chlorobenzo[h][1,6]naphthyridine
LogP ~1.5 (estimated) 3.44
PSA (Ų) ~50 (estimated) 25.78
Bioactivity Antimicrobial Cytotoxic (mechanism under study)

Dinaphtho[b,h][1,6]naphthyridines

Dinaphtho[b,h][1,6]naphthyridines, featuring additional fused aromatic rings, are synthesized using electron-withdrawing substituents (e.g., nitro, chloro) to accelerate cyclization . These compounds exhibit rigid geometries suitable for optoelectronic applications, contrasting with the flexible carboxylic acid derivative’s role in drug design .

Benzo[b]chromeno[4,3,2-de][1,6]naphthyridines

These derivatives, synthesized via oxidative cyclization, are employed as fluorescent materials in LEDs due to their rigid structures minimizing non-radiative energy loss . The absence of a carboxylic acid group enhances their thermal stability, making them unsuitable for aqueous biological systems but ideal for materials science.

Biological Activity

Benzo[h][1,6]naphthyridine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Overview of this compound

This compound belongs to the naphthyridine family, characterized by fused pyridine rings. This compound has been explored for its potential applications in treating various diseases, particularly cancer and neurological disorders.

The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways:

  • Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit protein kinase CK2, which plays a crucial role in cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells.
  • Antiviral Activity : Some derivatives have demonstrated antiviral properties against herpes simplex virus type 1 (HSV-1), indicating potential use in antiviral therapies .
  • Monoamine Oxidase Inhibition : Recent studies have highlighted the compound's ability to inhibit monoamine oxidase (MAO) enzymes, which are significant in neurodegenerative diseases like Alzheimer's .

Anticancer Properties

Numerous studies have evaluated the anticancer effects of benzo[h][1,6]naphthyridine derivatives. For instance:

  • Cytotoxicity Studies : A study reported that certain derivatives exhibited IC50 values ranging from 1.05 to 6.63 µM against various cancer cell lines such as HeLa and MCF7. Notably, some chloro-substituted compounds showed enhanced activity compared to standard chemotherapeutics like adriamycin .
CompoundCell LineIC50 (µM)Reference
3aHeLa3.62
9bMCF75.93
3bK5627.23

Antimicrobial Activity

The antimicrobial properties of naphthyridine derivatives have also been explored:

  • Bacterial Inhibition : Compounds were tested against various bacteria, showing significant activity against Staphylococcus aureus and Bacillus cereus with minimum inhibitory concentrations (MIC) ranging from 5.4 to 7.1 mM .

Study on Antiviral Activity

A study focused on the synthesis and evaluation of novel benzo[b][1,6]naphthyridine derivatives for their anti-HSV-1 activity revealed that specific derivatives reduced viral yield by up to 91% at a concentration of 50 μM. This highlights the potential for developing antiviral agents based on this chemical scaffold .

Neuroprotective Effects

Research into the neuroprotective effects of benzo[h][1,6]naphthyridine derivatives indicated their potential as MAO inhibitors. One derivative achieved an IC50 value of 1.35 μM against MAO B, suggesting that these compounds could be beneficial in treating Alzheimer's disease by preventing the breakdown of neurotransmitters .

Q & A

Q. Advanced Optimization Strategies

  • Catalytic Systems : Use of triethyl orthoformate or triethyl orthoacetate to enhance regioselectivity during cyclization .
  • Purification : Column chromatography with toluene as eluent improves purity, critical for bioactivity studies .

How are benzo[h][1,6]naphthyridine derivatives structurally characterized?

Q. Basic Analytical Techniques

  • IR Spectroscopy : Identifies functional groups (e.g., NH at ~3443 cm⁻¹, C≡N at ~2206 cm⁻¹, and C=O at ~1649 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm substituent positions. For example, compound 4b shows CH₃ protons at δ 2.4 ppm and aromatic protons at δ 7.2–8.5 ppm .
  • Mass Spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 436 for 4b ) and fragmentation patterns .

Q. Advanced Characterization

  • X-ray Crystallography : Resolves absolute configuration, though not explicitly reported in the provided evidence.
  • DFT Calculations : Used in related studies to predict electronic properties and validate experimental NMR shifts .

Why do some benzo[h][1,6]naphthyridine derivatives show antimicrobial activity while others are inactive?

Q. Data Contradiction Analysis

  • Active Derivatives : Open-chain quinoline derivatives (e.g., 4c , 4f ) inhibit B. megaterium and E. coli at 1000 ppm, likely due to hydrogen bonding via NH and C=O groups .
  • Inactive Derivatives : Cyclic benzo[h][1,6]naphthyridines (e.g., 8a , 9a ) lack activity, possibly due to reduced solubility or steric hindrance .

Q. Advanced Mechanistic Insights

  • Structure-Activity Relationship (SAR) : Chlorine substituents at positions 2 and 8 enhance activity (e.g., 4b vs. 4a ), while bulky groups (e.g., ethoxy) may hinder target binding .

How can computational methods guide the design of bioactive benzo[h][1,6]naphthyridines?

Q. Advanced Methodological Approaches

  • Molecular Docking : Predict interactions with bacterial fatty acid biosynthesis enzymes (e.g., FabI), a known antibiotic target .
  • Quantum Chemical Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects of substituents .

What strategies improve synthetic yields of this compound?

Q. Advanced Optimization

  • Reaction Solvents : Diphenyl ether enhances cyclization efficiency (75% yield for 8b ) compared to POCl₃ (20–40% yields) .
  • Catalyst Screening : Triethylamine or DMAP may accelerate condensation steps, though not explicitly tested in the evidence.

How does hydrolysis of nitrile precursors affect carboxylic acid purity?

Q. Methodological Considerations

  • Alkaline Hydrolysis : Controlled NaOH treatment of benzo[h][1,6]naphthyridine-5-carbonitrile at 80°C minimizes side reactions, yielding >90% pure acid .
  • Purification : Recrystallization from ethanol removes unreacted nitrile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[h][1,6]naphthyridine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Benzo[h][1,6]naphthyridine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.